molecular formula C16H15N3O4 B14346240 4-Acetamido-N-benzyl-3-nitrobenzamide CAS No. 92968-87-1

4-Acetamido-N-benzyl-3-nitrobenzamide

Cat. No.: B14346240
CAS No.: 92968-87-1
M. Wt: 313.31 g/mol
InChI Key: XXSUNXIUBAZROD-UHFFFAOYSA-N
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Description

4-Acetamido-N-benzyl-3-nitrobenzamide is an organic compound with the molecular formula C16H15N3O4 It is a derivative of benzamide, featuring an acetamido group, a benzyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-N-benzyl-3-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of benzamide to introduce the nitro group. This is followed by the acylation of the amine group to form the acetamido derivative. Finally, the benzyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-N-benzyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-acetamido-N-benzyl-3-aminobenzamide.

Scientific Research Applications

4-Acetamido-N-benzyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetamido-N-benzyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the acetamido and benzyl groups can interact with proteins and enzymes. These interactions can modulate biological pathways and lead to various effects, such as enzyme inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound, which lacks the acetamido, benzyl, and nitro groups.

    4-Acetamidobenzamide: Similar structure but without the benzyl and nitro groups.

    N-Benzylbenzamide: Lacks the acetamido and nitro groups.

Uniqueness

4-Acetamido-N-benzyl-3-nitrobenzamide is unique due to the presence of all three functional groups (acetamido, benzyl, and nitro) on the benzene ring. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

92968-87-1

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

4-acetamido-N-benzyl-3-nitrobenzamide

InChI

InChI=1S/C16H15N3O4/c1-11(20)18-14-8-7-13(9-15(14)19(22)23)16(21)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,21)(H,18,20)

InChI Key

XXSUNXIUBAZROD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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